molecular formula C8H5Br2F3 B3031289 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene CAS No. 231285-88-4

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene

Cat. No. B3031289
M. Wt: 317.93 g/mol
InChI Key: QQVJNJCYMJBWKB-UHFFFAOYSA-N
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Description

The compound "1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene" is a brominated and fluorinated derivative of benzene, which implies that it contains both bromine and fluorine atoms attached to a benzene ring along with methyl groups. This type of compound is of interest in organic chemistry due to its potential use in further chemical transformations and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene," they do provide insights into related compounds and methodologies that could be relevant. For instance, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for other reactions suggests that similar catalytic methods could potentially be applied to the synthesis of the compound . Additionally, the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis indicates that bromination and trifluoromethylation are viable steps in the synthesis of related benzene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds such as 1,3,5-tris(trifluoromethyl)benzene has been studied using techniques like gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This suggests that "1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene" would also exhibit unique structural characteristics due to the presence of bromine and trifluoromethyl substituents.

Chemical Reactions Analysis

The chemical reactivity of benzene derivatives is often influenced by the substituents attached to the ring. For example, the selective lithiation and subsequent electrophilic substitution of 1,2,4-Tris(trifluoromethyl)benzene demonstrate how the presence of trifluoromethyl groups can direct the reactivity of the compound . This information can be extrapolated to predict the reactivity of "1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are closely related to their molecular structure. The study of 1,3,5-tris(trifluoromethyl)benzene provides detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the physical properties of the molecule . Similarly, the crystal structures of various substituted benzene compounds offer insights into intermolecular interactions and packing in the solid state, which can affect the compound's melting point, solubility, and other physical properties .

Scientific Research Applications

Regioselective Synthesis

  • Regioselective Synthesis of Triazoles : A study by Hu et al. (2008) focused on synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using a related compound, demonstrating high regioselectivity and efficiency in reactions (Hu et al., 2008).

Organometallic Synthesis

  • Versatile Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) reported on the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, highlighting its utility in various synthetically useful reactions involving organometallic intermediates (Porwisiak & Schlosser, 1996).

Suzuki-Miyaura Reactions

  • Suzuki-Miyaura Reactions for Trifluoromethylated Di- and Terphenyls : Ullah et al. (2011) described the Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene for synthesizing various trifluoromethylated di- and terphenyls, noting excellent site selectivity (Ullah et al., 2011).

Liquid Crystalline Properties

  • Sonogashira Reactions and Liquid-Crystalline Properties : Reimann et al. (2012) conducted site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene, resulting in functionalized alkynyl-substituted (trifluoromethyl)benzenes with nematic liquid-crystalline properties (Reimann et al., 2012).

Molecular Structure Analysis

  • Molecular Structure of Trifluoromethyl-Substituted Benzene : Kolesnikova et al. (2014) studied the molecular structure of 1,3,5-tris(trifluoromethyl)benzene using gas-phase electron diffraction and quantum chemical calculations, revealing insights into the structure and conformation of this compound (Kolesnikova et al., 2014).

properties

IUPAC Name

1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJNJCYMJBWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371614
Record name 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene

CAS RN

231285-88-4
Record name 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231285-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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